5-Oxothiolane-3-carboxamide

Description

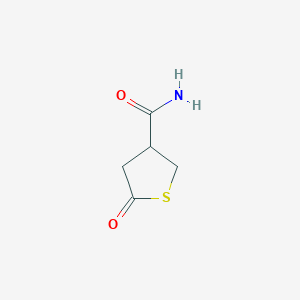

5-Oxothiolane-3-carboxamide is a sulfur-containing heterocyclic compound characterized by a five-membered thiolane ring with an oxo (keto) group at position 5 and a carboxamide substituent at position 2. The sulfur atom in the thiolane ring may influence its metabolic stability and reactivity compared to nitrogen-containing heterocycles.

Properties

CAS No. |

140914-48-3 |

|---|---|

Molecular Formula |

C5H7NO2S |

Molecular Weight |

145.18 g/mol |

IUPAC Name |

5-oxothiolane-3-carboxamide |

InChI |

InChI=1S/C5H7NO2S/c6-5(8)3-1-4(7)9-2-3/h3H,1-2H2,(H2,6,8) |

InChI Key |

PTTHVHCAVYYWOZ-UHFFFAOYSA-N |

SMILES |

C1C(CSC1=O)C(=O)N |

Canonical SMILES |

C1C(CSC1=O)C(=O)N |

Synonyms |

3-Thiophenecarboxamide,tetrahydro-5-oxo-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and analysis compare 5-Oxothiolane-3-carboxamide with analogous carboxamide-containing compounds in terms of synthesis, metabolism, and biological activity.

Table 1: Comparative Overview of Carboxamide Derivatives

Key Comparisons

Quinoline-carboxamides (e.g., 5a): Synthesized via palladium-catalyzed cross-coupling, requiring transition metals and bases like Cs₂CO₃ . This method contrasts with the simpler condensation used for pyrazole derivatives.

Metabolic Pathways DIC (imidazole-carboxamide): Undergoes N-demethylation by liver microsomes, producing formaldehyde and aminoimidazole-carboxamide metabolites. This pathway is inducible by phenobarbital and prochlorperazine . this compound: The sulfur atom in the thiolane ring may predispose it to oxidation (e.g., forming sulfoxides or sulfones), a pathway distinct from the N-demethylation seen in DIC.

Biological Activity Pyrazole-carboxamides: Exhibit antimalarial activity attributed to aromatic aldehyde-derived substituents . this compound: The thiolane core may enhance solubility or enable redox-mediated mechanisms (e.g., glutathione modulation), differentiating it from nitrogen-based analogs.

Research Findings and Implications

- Metabolic Stability: DIC’s susceptibility to N-demethylation reduces its bioavailability, whereas this compound’s sulfur ring may confer resistance to enzymatic degradation .

- Synthetic Complexity: Pd-catalyzed synthesis of quinoline-carboxamides is resource-intensive compared to the one-pot reactions used for pyrazole derivatives , suggesting this compound could favor cost-effective routes.

- Structure-Activity Relationships (SAR): The oxo group in this compound may enhance hydrogen-bonding interactions with biological targets, similar to the 3-oxomorpholino group in pyrazole-carboxamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.